Pyridazine-3-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-(pyridazin-3-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-7-4-5-2-1-3-6-8-5/h1-4,9H/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYFNDMUOCIMO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carbaldehyde oxime typically involves the reaction of pyridazine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Pyridazine-3-carbaldehyde+Hydroxylamine Hydrochloride→Pyridazine-3-carbaldehyde oxime+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming O-alkyl or O-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: O-alkyl or O-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyridazine-3-carbaldehyde oxime and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents.
- CB2 Receptor Agonists : Research has demonstrated that pyridazine derivatives can act as selective agonists for the cannabinoid receptor type 2 (CB2). A study synthesized a series of pyridazine-3-carboxamides, revealing several compounds with potent CB2 agonist activity (EC50 values below 35 nM) and high selectivity over the CB1 receptor. This selectivity is crucial for developing treatments with fewer psychoactive effects, making these compounds promising candidates for pain management and anti-inflammatory therapies .
- DNA Photocleavers : Some derivatives of this compound have shown potential as DNA photocleaving agents. These compounds can generate radicals upon UV irradiation, leading to DNA strand breaks. The structure-activity relationship studies indicate that substituents on the carbamate group significantly influence their efficacy as photocleavers, suggesting their utility in targeted cancer therapies .
Chemical Synthesis
This compound plays a role in various synthetic pathways, particularly in the formation of complex organic molecules.
- Oxime Functionality : The oxime functional group is pivotal in organic synthesis, allowing for the transformation of aldehydes and ketones into more reactive intermediates. Pyridazine derivatives can be utilized in the synthesis of other functional groups through reactions such as nucleophilic substitutions and cycloadditions .
Material Science
The compound's unique chemical properties enable its use in developing advanced materials.
- Coordination Chemistry : this compound derivatives can act as ligands in coordination complexes. These complexes have applications in catalysis and materials science, particularly in designing sensors and drug delivery systems .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | CB2 Receptor Agonists | Potent activity (EC50 < 35 nM), high selectivity over CB1 |
| DNA Photocleavers | Effective radical generators causing DNA strand breaks | |
| Chemical Synthesis | Organic Transformations | Facilitates various nucleophilic substitutions |
| Material Science | Coordination Complexes | Useful in catalysis and sensor design |
Case Studies
- CB2 Agonist Development : A study focused on designing pyridazine-3-carboxamides exhibited that several derivatives showed significant agonistic activity at the CB2 receptor, indicating their potential for therapeutic applications in pain relief without the psychoactive effects associated with CB1 activation .
- Photochemical Behavior : In another investigation, pyridazine derivatives were subjected to UV irradiation to assess their ability to cleave DNA. The results indicated that specific substituents on the oxime significantly enhanced photocleavage efficiency, highlighting their potential use in photodynamic therapy .
Mechanism of Action
The mechanism of action of pyridazine-3-carbaldehyde oxime is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The oxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Pyridazine-3-carboxamide: Similar in structure but with an amide group instead of an oxime.
Pyridazine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
Pyridazine-3-one: Features a keto group at the 3-position.
Uniqueness: Pyridazine-3-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. The oxime group can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological targets enhances its potential in drug discovery and development.
Q & A
Q. How should researchers address gaps in thermodynamic or kinetic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
